molecular formula C27H22N4O2S B13008271 2-((5-(4-Hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-2-yl)-N-phenylacetamide

2-((5-(4-Hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-2-yl)-N-phenylacetamide

Cat. No.: B13008271
M. Wt: 466.6 g/mol
InChI Key: FVVKFCSENAAYTE-UHFFFAOYSA-N
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Description

2-((5-(4-Hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-2-yl)-N-phenylacetamide is a complex organic compound that features a triazole ring, a hydroxyphenyl group, and a naphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-Hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-2-yl)-N-phenylacetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Thioether Formation: The triazole intermediate is then reacted with a thiol compound to form the thioether linkage.

    Acetamide Formation: The final step involves the acylation of the triazole-thioether intermediate with an acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The presence of the triazole ring is particularly noteworthy, as triazole derivatives are known for their biological activities.

Medicine

In medicinal chemistry, this compound could be explored as a potential drug candidate. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-((5-(4-Hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-2-yl)-N-phenylacetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or modulating their activity. The triazole ring and hydroxyphenyl group are likely to play key roles in these interactions, potentially forming hydrogen bonds or participating in π-π stacking interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-(4-Hydroxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide
  • 2-((5-(4-Hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)-N-phenylacetamide

Uniqueness

The uniqueness of 2-((5-(4-Hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-2-yl)-N-phenylacetamide lies in its specific combination of functional groups. The presence of both a hydroxyphenyl group and a naphthyl group attached to a triazole ring provides a unique set of chemical properties that can be exploited in various applications. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C27H22N4O2S

Molecular Weight

466.6 g/mol

IUPAC Name

2-[[5-(4-hydroxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-2-yl-N-phenylacetamide

InChI

InChI=1S/C27H22N4O2S/c1-30-26(20-12-15-24(32)16-13-20)28-29-27(30)34-18-25(33)31(22-9-3-2-4-10-22)23-14-11-19-7-5-6-8-21(19)17-23/h2-17,32H,18H2,1H3

InChI Key

FVVKFCSENAAYTE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)N(C2=CC=CC=C2)C3=CC4=CC=CC=C4C=C3)C5=CC=C(C=C5)O

Origin of Product

United States

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